molecular formula C19H17NO4 B1200078 Californine

Californine

Cat. No.: B1200078
M. Wt: 323.3 g/mol
InChI Key: PGINMPJZCWDQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Californine is a natural product found in Eschscholzia californica and Cryptocarya chinensis with data available.

Scientific Research Applications

Metabolism and Detection in Urine

Californine, an alkaloid from Eschscholtzia californica, undergoes extensive metabolism involving N-demethylation and demethylenation, with metabolites partly conjugated. These metabolites can be detected in rat urine using gas chromatography-mass spectrometry, indicating the potential for detecting this compound use in humans through similar methods (Paul & Maurer, 2003).

Cytochrome P450 Isoenzyme Activity

This compound's metabolism in rat liver microsomes involves various cytochrome P450 isoenzymes. CYP3A2 primarily catalyzes its N-demethylation, while CYP2D1 and CYP2C11 are mainly involved in its demethylenation. This study helps understand the enzymatic pathways this compound undergoes in the liver (Paul et al., 2004).

Modulation of Enzymes and Receptors

Research shows that Eschscholzia californica and its alkaloids, including this compound, can modulate cytochrome P450 enzymes, P-glycoprotein, and the pregnane X receptor. This modulation has implications for potential herb-drug interactions, highlighting the importance of considering this compound's effects in pharmacokinetics and drug metabolism (Manda et al., 2016).

Soil and Plant Interaction Studies

Studies on Lasthenia californica show significant soil composition differences affecting plant growth and distribution. This research provides insights into how soil properties, including those affected by this compound presence, can influence plant physiology and distribution patterns (Rajakaruna & Bohm, 1999).

Radiation Studies with Californium

Californium-252, a radioactive isotope, has been used in various studies, including examining soil and rock properties, which indirectly relates to the study of natural compounds like this compound. These studies offer insights into non-destructive analysis techniques relevant to geological and environmental research (Lewis & Krinitzsky, 1976).

Gene Silencing in Eschscholzia Californica

Research on virus-induced gene silencing in Eschscholzia californica, the plant from which this compound is derived, aids in understanding alkaloid biosynthesis and its effects on plant metabolism. This is crucial for studies focusing on the genetic manipulation of alkaloid production, including this compound (Tekleyohans et al., 2013).

Proteomic Analysis of California Poppy Cultures

Shotgun proteomic analysis of yeast-elicited California poppy (Eschscholzia californica) suspension cultures, which produce benzophenanthridine alkaloids like this compound, helps understand the metabolic changes associated with secondary metabolite production. This study is essential for developing scalable methods to produce these compounds (Oldham et al., 2010).

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

23-methyl-5,7,16,18-tetraoxa-23-azahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene

InChI

InChI=1S/C19H17NO4/c1-20-14-2-10-4-16-18(23-8-21-16)6-12(10)15(20)3-11-5-17-19(7-13(11)14)24-9-22-17/h4-7,14-15H,2-3,8-9H2,1H3

InChI Key

PGINMPJZCWDQNT-UHFFFAOYSA-N

SMILES

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4

Canonical SMILES

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4

Synonyms

californine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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